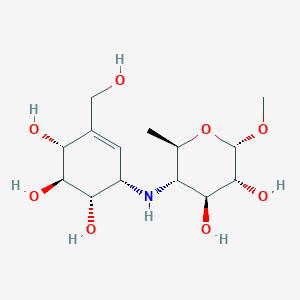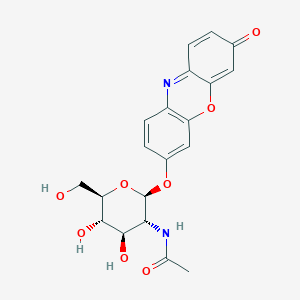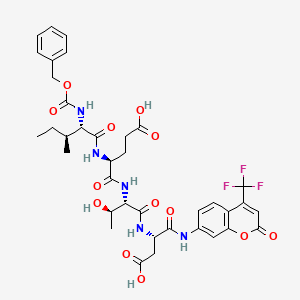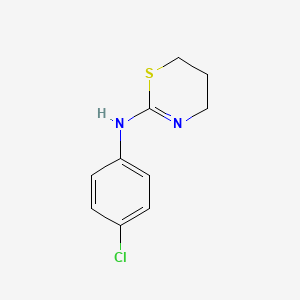
(-)-cis-anti-N2-BPDE-dG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-cis-anti-N2-BPDE-dG, commonly referred to as BPDE-dG, is a compound that is used in scientific research. It is a synthetic derivative of the naturally occurring DNA adduct, N2-BPDE-dG, which is formed by the reaction of DNA with the environmental pollutant benzo[a]pyrene (BaP). BPDE-dG is used in research to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on gene expression and cell cycle regulation.
科学的研究の応用
BPDE-dG has been used in a variety of scientific research applications. It has been used to study the mechanisms of DNA damage and repair, as well as the effects of DNA damage on gene expression and cell cycle regulation. It has also been used to study the effects of environmental pollutants on DNA and the possible carcinogenic effects of these pollutants.
作用機序
BPDE-dG is a DNA adduct, meaning that it attaches itself to DNA and alters its structure. This alteration can lead to mutations in the DNA, which can lead to changes in gene expression and cell cycle regulation. BPDE-dG can also interfere with the ability of DNA repair proteins to recognize and repair damaged DNA.
Biochemical and Physiological Effects
BPDE-dG has been linked to a variety of biochemical and physiological effects. It has been shown to cause mutations in DNA, which can lead to changes in gene expression and cell cycle regulation. It has also been shown to interfere with the ability of DNA repair proteins to recognize and repair damaged DNA. In addition, BPDE-dG has been linked to an increased risk of cancer, as well as an increased risk of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of using BPDE-dG in laboratory experiments is that it is a synthetic compound, so it is easy to obtain and use in experiments. In addition, it is relatively stable and has a long shelf life. However, one of the main limitations of using BPDE-dG is that it is difficult to measure its concentration accurately, as it is a small molecule and can be easily degraded by heat or light.
将来の方向性
There are many potential future directions for research involving BPDE-dG. These include further research into the mechanisms of DNA damage and repair, as well as the effects of DNA damage on gene expression and cell cycle regulation. Additionally, further research could be done into the carcinogenic effects of environmental pollutants, as well as the effects of BPDE-dG on cardiovascular health. Finally, research could be done into the development of methods to more accurately measure the concentration of BPDE-dG in laboratory experiments.
合成法
BPDE-dG is synthesized in a two-step process. First, a solution of (-)-cis-anti-N2-BPDE-dG is reacted with a base in an aqueous solution to form a diol. This diol is then reacted with a vinyl sulfone in the presence of a base to form the desired BPDE-dG.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (-)-cis-anti-N2-BPDE-dG involves the coupling of (-)-cis-anti-BPDE with dG to form the final product. The synthesis pathway involves protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "(-)-cis-anti-BPDE", "dG", "Protecting reagents (e.g. TBDMS-Cl, TMS-Cl)", "Coupling reagents (e.g. DCC, DIC)" ], "Reaction": [ "Protection of dG: dG is protected using TBDMS-Cl or TMS-Cl to form TBDMS-dG or TMS-dG, respectively.", "Coupling of (-)-cis-anti-BPDE with dG: The protected dG is coupled with (-)-cis-anti-BPDE using a coupling reagent such as DCC or DIC to form the final product, (-)-cis-anti-N2-BPDE-dG.", "Deprotection of dG: The protecting group on dG is removed using an appropriate deprotection reagent to obtain the final product." ] } | |
CAS番号 |
66113-73-3 |
分子式 |
C₃₀H₂₇N₅O₇ |
分子量 |
569.56 |
同義語 |
[7S-(7α,8β,9β,10β)]-2’-Deoxy-N-(7,8,9,10-tetrahydro-7,8,9-trihydroxybenzo[a]pyren-10-yl)guanosine; Benzo[a]pyrene Guanosine deriv.; (-)-cis-anti-7,8,9-Trihydroxy-10-(2’-deoxyguanosin-2-yl)benzo[a]pyrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)




